molecular formula C21H17N3O B2937518 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide CAS No. 434293-86-4

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B2937518
CAS No.: 434293-86-4
M. Wt: 327.387
InChI Key: RWDKKMZJXNWLED-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)21(25)22-17-6-4-5-16(13-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKKMZJXNWLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound’s pharmacological properties are being explored for the treatment of diseases such as cancer and infectious diseases. Its benzimidazole core is known to exhibit significant bioactivity .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. For example, in cancer cells, the compound may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide stands out due to its specific substitution pattern, which enhances its bioactivity and selectivity. The presence of the 4-methylbenzamide group provides additional sites for interaction with biological targets, making it a versatile compound for various applications .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of pharmacological properties, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Antiviral : Activity against viral infections.
  • Antihypertensive : Lowering blood pressure through various mechanisms.

The unique structure of benzimidazole compounds allows them to interact with multiple biological targets, making them versatile candidates for drug development .

Target of Action

This compound primarily targets human glucokinase (GK) , functioning as an allosteric activator. This interaction is crucial for regulating carbohydrate metabolism by phosphorylating glucose to glucose-6-phosphate, which influences glycolysis and glycogen synthesis .

Mode of Action

The compound's activation of glucokinase leads to a decrease in blood glucose levels, showcasing its potential for managing conditions like diabetes. Additionally, the compound may exert effects through enzyme inhibition and modulation of cellular signaling pathways .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various Gram-positive and Gram-negative bacteria using the broth microdilution method. The compound showed promising results with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Microorganism MIC (μg/ml) Standard Drug (MIC μg/ml)
Staphylococcus aureus50100 (Ampicillin)
Escherichia coli62.550 (Chloramphenicol)
Candida albicans250500 (Griseofulvin)

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. For example, it has been shown to significantly reduce the proliferation of SW480 and HCT116 colorectal cancer cells with IC50 values indicating potent activity .

Cell Line IC50 (μM) Reference Compound IC50 (μM)
SW48025-FU (5)
HCT1160.125-FU (5)

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it outperformed traditional antibiotics in certain cases, highlighting its potential as a new antimicrobial agent .
  • Cancer Cell Proliferation : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study found that this compound triggered apoptotic pathways, leading to cell death in treated cultures .

Pharmacokinetics

Benzimidazole derivatives generally exhibit good bioavailability and absorption characteristics. The pharmacokinetic profile suggests that this compound may be suitable for oral administration due to its stability and metabolic properties .

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